

5-Methoxypyridin-3-ol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxypyridin-3-ol

Cat. No.: B145466

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **5-Methoxypyridin-3-ol**, a key consideration for its application in research and drug development. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on established methodologies and predictive insights based on the compound's structure. It serves as a detailed framework for designing and executing experiments to generate the necessary quantitative data.

Physicochemical Properties

A summary of the known physicochemical properties of **5-Methoxypyridin-3-ol** is presented below. This information is foundational for understanding its likely behavior in various experimental and formulation settings.

Property	Value	Source
Molecular Formula	C ₆ H ₇ NO ₂	[1] [2] [3]
Molecular Weight	125.13 g/mol	[1] [2] [3]
CAS Number	109345-94-0	[1] [2] [3]
Appearance	Solid	[1]
Boiling Point	346.7 °C at 760 mmHg	[3]
Density	1.19 g/cm ³	[3]

Solubility Profile

While quantitative solubility data for **5-Methoxypyridin-3-ol** is not readily available, its chemical structure—possessing both a hydrogen bond donor (hydroxyl group) and acceptors (methoxy and pyridine nitrogen), as well as a polar pyridine ring—suggests a degree of aqueous solubility. The methoxy group may also confer some solubility in organic solvents.

A qualitative assessment from one supplier indicates that it is "soluble" in water. However, for drug development and research applications, quantitative determination is crucial. The following section outlines the recommended experimental protocol for accurately measuring its solubility.

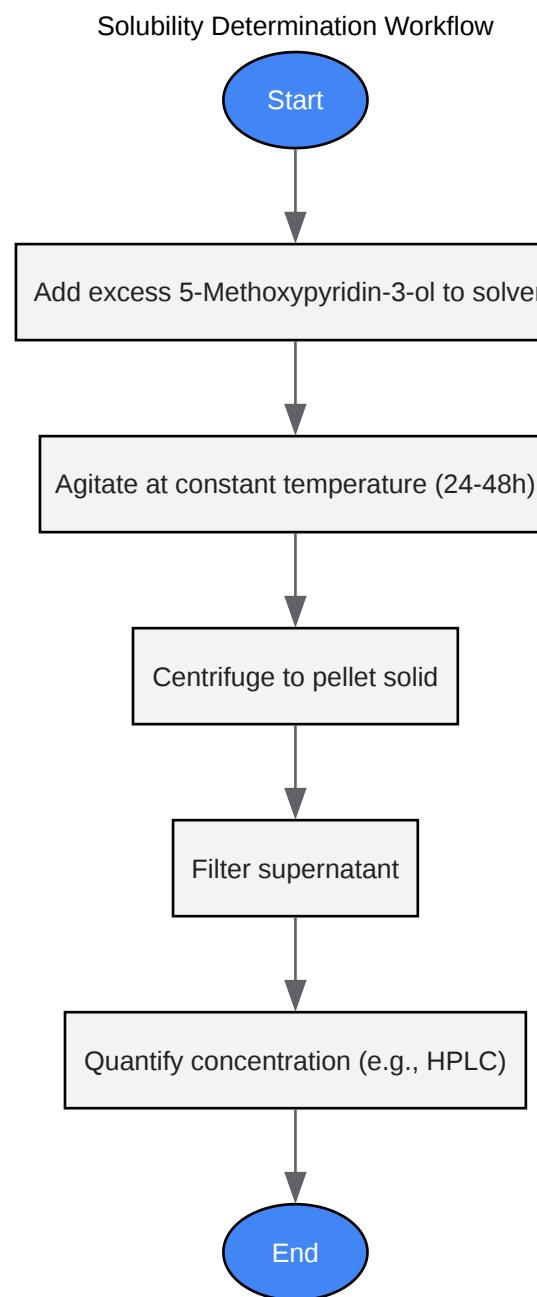
Experimental Protocol for Solubility Determination

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of **5-Methoxypyridin-3-ol** in various solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, DMSO).

Materials:

- **5-Methoxypyridin-3-ol**
- Selected solvents


- Volumetric flasks
- Shaking incubator or orbital shaker
- Centrifuge
- Analytical balance
- HPLC system with a suitable column and detector (or a UV-Vis spectrophotometer)
- Syringe filters (e.g., 0.22 µm)

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **5-Methoxypyridin-3-ol** to a known volume of the solvent in a sealed container.
 - Ensure there is undissolved solid material at the bottom of the container.
- Equilibration:
 - Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid:
 - Centrifuge the suspension to pellet the undissolved solid.
 - Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
- Quantification:
 - Accurately dilute the clear, saturated solution with the solvent.
 - Determine the concentration of **5-Methoxypyridin-3-ol** in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

- Calculate the original solubility, accounting for the dilution factor.

The following diagram illustrates the general workflow for this solubility determination protocol.

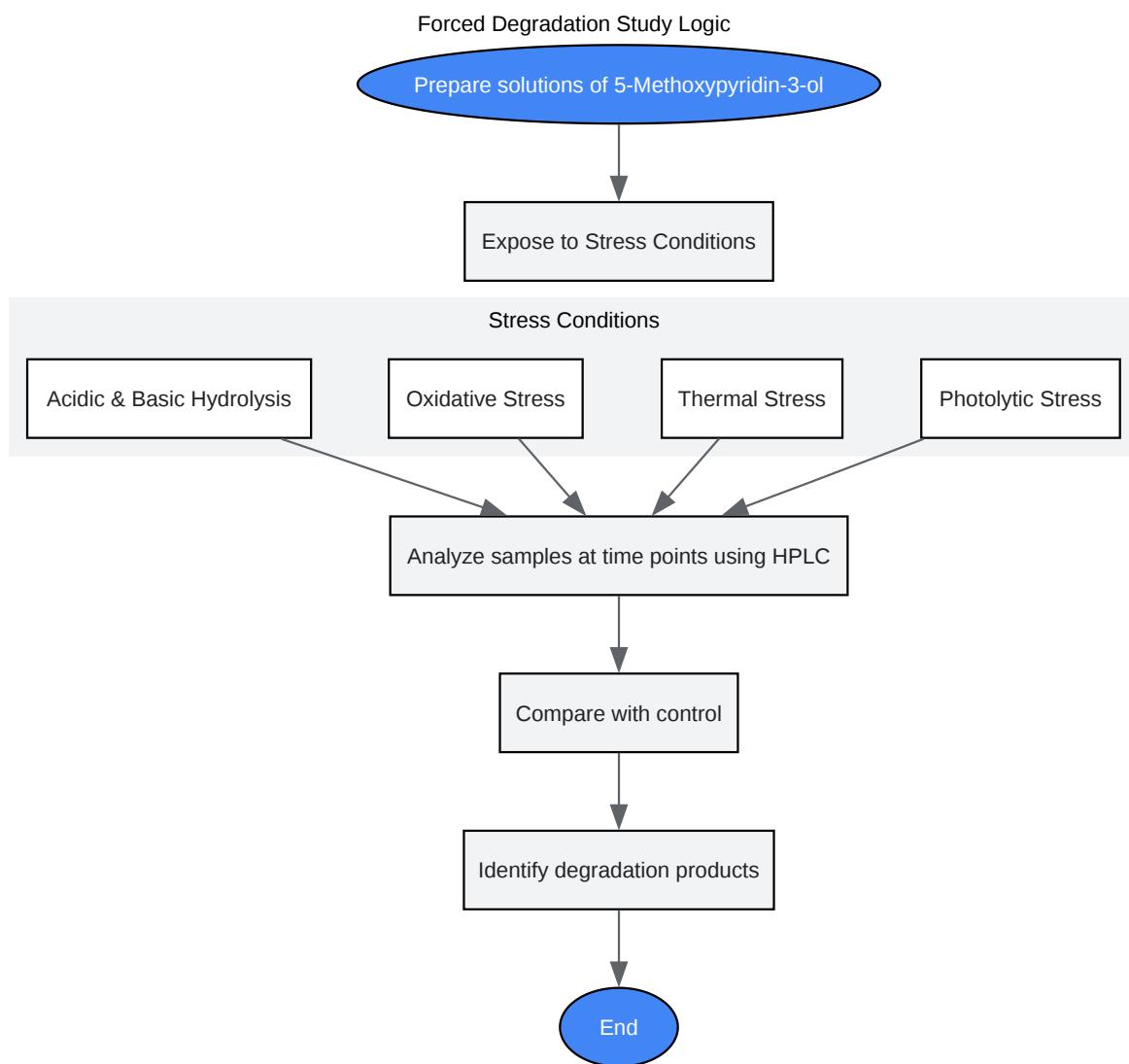
[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination.

Stability Profile

The stability of **5-Methoxypyridin-3-ol** is a critical parameter, as degradation can lead to loss of potency and the formation of potentially toxic impurities. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.

Experimental Protocols for Stability Testing


Forced degradation studies should be conducted to assess the stability of **5-Methoxypyridin-3-ol** under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To identify potential degradation pathways and products of **5-Methoxypyridin-3-ol** under hydrolytic, oxidative, photolytic, and thermal stress.

General Procedure:

- Prepare solutions of **5-Methoxypyridin-3-ol** in appropriate solvents.
- Expose the solutions to the stress conditions outlined in the table below.
- At specified time points, withdraw samples and analyze them using a validated, stability-indicating HPLC method.
- Compare the results with a control sample stored under normal conditions.

The following diagram outlines the logical flow of a forced degradation study.

[Click to download full resolution via product page](#)

Caption: Logic for a forced degradation study.

Recommended Conditions for Forced Degradation Studies

Stress Condition	Proposed Experimental Parameters
Acidic Hydrolysis	0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C)
Basic Hydrolysis	0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C)
Oxidative	3% H ₂ O ₂ at room temperature
Thermal	Solid-state and solution at elevated temperatures (e.g., 60 °C, 80 °C)
Photolytic	Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Conclusion

While specific quantitative data on the solubility and stability of **5-Methoxypyridin-3-ol** is not currently available in the public domain, this guide provides the necessary framework for researchers and drug development professionals to generate this critical information. By following the outlined experimental protocols, a comprehensive understanding of the compound's physicochemical properties can be achieved, facilitating its successful application in further research and development. The structural characteristics of **5-Methoxypyridin-3-ol** suggest that it is likely to have some aqueous solubility and may be susceptible to degradation under certain stress conditions, underscoring the importance of the experimental work detailed herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. japsonline.com [japsonline.com]
- 2. gmpsop.com [gmpsop.com]
- 3. qbdgroup.com [qbdgroup.com]
- To cite this document: BenchChem. [5-Methoxypyridin-3-ol: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145466#5-methoxypyridin-3-ol-solubility-and-stability-data\]](https://www.benchchem.com/product/b145466#5-methoxypyridin-3-ol-solubility-and-stability-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com